1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
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Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.4g/mol. The purity is usually 95%.
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Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a piperazine core with a benzodioxole moiety and a sulfonyl group attached to a fluorophenyl ring. Its molecular formula is C19H21FN2O5S . The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, its structural components indicate potential for multiple pharmacological effects, including:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
- Antimicrobial Properties : The benzodioxole and piperazine scaffolds are often linked to antimicrobial effects.
- Neuropharmacological Effects : Piperazine derivatives are known for their influence on neurotransmitter systems.
Antitumor Activity
A study investigating related piperazine derivatives indicated that modifications in the structure could lead to significant antitumor activities. For example, the introduction of halogen substituents on the phenyl rings enhanced cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Another line of research focused on the antimicrobial potential of benzodioxole-containing compounds. These studies revealed that such compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Neuropharmacological Studies
Research into piperazine derivatives has also highlighted their potential as anxiolytics and antidepressants. The interaction of these compounds with serotonin receptors has been a focal point, indicating possible therapeutic applications in mood disorders .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(1,3-benzodioxol-5-ylmethyl)-4-(halobenzoyl)piperazines | Piperazine with halobenzoyl substituents | Antitumor activity |
4-(1,3-benzodioxol-5-ylmethyl)-2-(fluorophenyl)thiazolidinones | Thiazolidinone core with benzodioxole | Antimicrobial effects |
1-(1,3-benzodioxol-5-ylmethyl)-4-(phenylsulfonyl)piperazines | Piperazine with phenylsulfonyl groups | Neuropharmacological effects |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Modulation of neurotransmitter systems (e.g., serotonin and dopamine pathways).
- Inhibition of key enzymes involved in cancer cell proliferation.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-15-2-4-16(5-3-15)26(22,23)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMKCYAHZWHUIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.